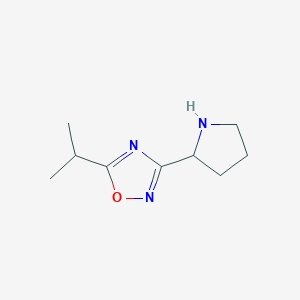
5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Overview
Description
“5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole” is a chemical compound with the molecular formula C10H17N3 . Its molecular weight is 179.26 .
Molecular Structure Analysis
The molecular structure of “5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole” is represented by the formula C10H17N3 .Physical And Chemical Properties Analysis
The molecular weight of “5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole” is 179.26 .Scientific Research Applications
Therapeutic Potential in Medicinal Chemistry
5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class, a five-membered aromatic ring with significant potential in medicinal chemistry. The peculiar structure of the 1,2,4-oxadiazole ring allows it to bind effectively with various enzymes and receptors in biological systems, leading to a wide range of bioactivities. Research has highlighted the development of 1,2,4-oxadiazole-based compounds for treating different ailments due to their high therapeutic potency. These compounds show promise in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. Such versatility underscores the importance of 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole derivatives in drug discovery and development, contributing to the field's enormous value (Verma et al., 2019).
Synthetic Strategies for Psychological Disorders
Research on 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole and related compounds has also explored their potential in addressing psychological disorders. The synthesis of oxadiazole derivatives, including the 1,2,4-oxadiazole variant, has been investigated for their effectiveness in treating mental health issues such as Parkinson's disease, Alzheimer's, schizophrenia, and epilepsy. These findings are part of broader efforts to develop new molecules with superior efficacy and minimal side effects for mental health treatments, highlighting the critical role of oxadiazole derivatives in advancing psychiatric medication (Saxena et al., 2022).
Antitubercular Activity
The antitubercular activity of oxadiazole derivatives, including those similar to 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, has been a subject of significant interest. These compounds have been evaluated for their efficacy against various strains of Mycobacterium tuberculosis. Innovations in the chemical modification of the oxadiazole structure have led to compounds with potent antitubercular properties, offering new avenues for treating tuberculosis, particularly in the face of emerging drug-resistant strains of the bacterium (Asif, 2014).
properties
IUPAC Name |
5-propan-2-yl-3-pyrrolidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6(2)9-11-8(12-13-9)7-4-3-5-10-7/h6-7,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTDGUSTKNDUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole | |
CAS RN |
1273745-85-9 | |
| Record name | 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]](/img/structure/B1428073.png)

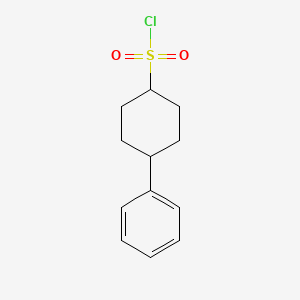
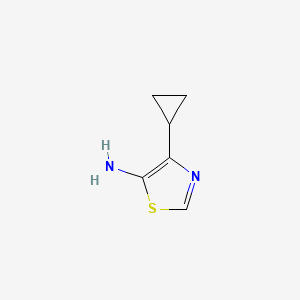
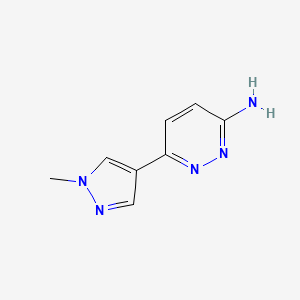
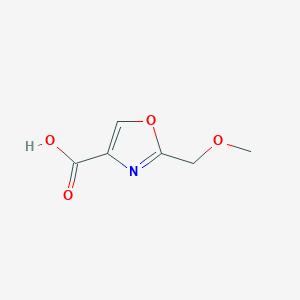
![1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1428080.png)
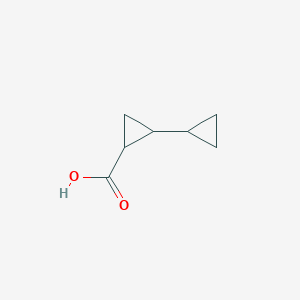
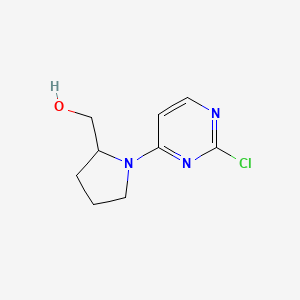
![N-[(piperidin-4-yl)methyl]cyclobutanamine](/img/structure/B1428084.png)

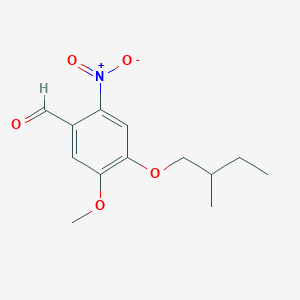
![[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol](/img/structure/B1428088.png)